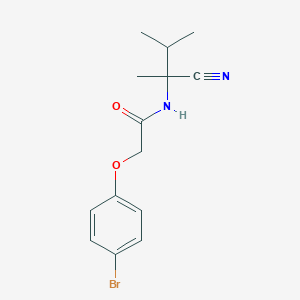
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as BAY 41-8543, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organic compounds known as benzene and substituted derivatives, and it is synthesized through a complex process involving several chemical reactions.
Mécanisme D'action
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 exerts its effects through the activation of the enzyme soluble guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates a cascade of signaling pathways that ultimately result in the relaxation of smooth muscle cells and the dilation of blood vessels. This mechanism of action is responsible for the compound's effects on cerebral blood flow, endothelial function, and tumor growth inhibition.
Effets Biochimiques Et Physiologiques
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 has been shown to have several biochemical and physiological effects, including the enhancement of nitric oxide production, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to improve endothelial function and reduce inflammation, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 is its ability to selectively activate soluble guanylate cyclase, which makes it a useful tool for studying the cGMP signaling pathway. However, this compound is highly complex and requires specialized knowledge and equipment for its synthesis and analysis. Additionally, the effects of 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 may vary depending on the cell type and experimental conditions, which may limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research on 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543, including the development of novel cancer therapies, the exploration of its effects on cerebral blood flow and neuronal signaling, and the investigation of its potential as a treatment for cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to optimize its synthesis and analytical methods.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 involves the reaction of 4-bromoanisole with tert-butyl acrylate, followed by the addition of sodium hydride and N,N-dimethylpropylamine. The resulting product is then treated with acetic anhydride to yield the final compound. This process is highly complex and requires a thorough understanding of organic chemistry principles.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer therapy. In neuroscience, this compound has been shown to enhance the activity of the enzyme nitric oxide synthase, which plays a crucial role in the regulation of cerebral blood flow and neuronal signaling. In cardiovascular research, 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 has been shown to improve endothelial function and reduce oxidative stress, which may have implications for the treatment of hypertension and other cardiovascular diseases. In cancer therapy, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for the development of novel cancer treatments.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-10(2)14(3,9-16)17-13(18)8-19-12-6-4-11(15)5-7-12/h4-7,10H,8H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUPHJMTPJIBBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2405728.png)
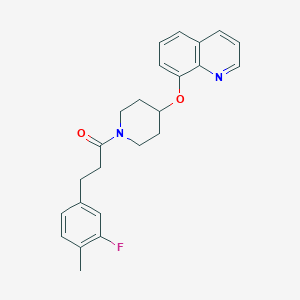
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide](/img/structure/B2405732.png)
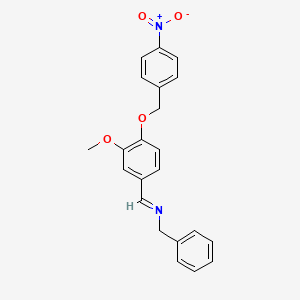
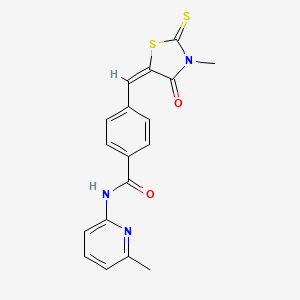
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2405739.png)
![(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2405740.png)
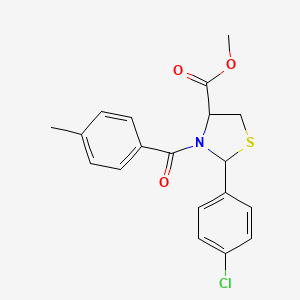
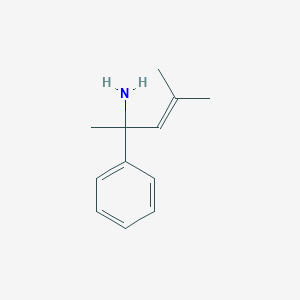
methanone](/img/structure/B2405746.png)
![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)
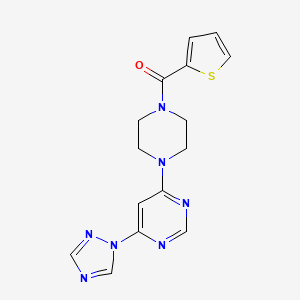
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)